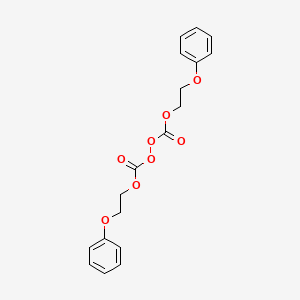

Bis(2-phenoxyethyl) peroxydicarbonate

Description

Overview of Organic Peroxides as Radical Initiators in Polymer Systems

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org A key characteristic of these compounds is the relative weakness of the oxygen-oxygen bond. This bond can be readily broken, or cleaved, through homolysis, a process typically induced by heat or light, resulting in the formation of two free radicals (RO•). wikipedia.orgnumberanalytics.com These free radicals are highly reactive chemical species due to the presence of an unpaired electron. numberanalytics.com

In the context of polymer science, this ability to generate free radicals makes organic peroxides highly effective as initiators for radical polymerization. wikipedia.orgnumberanalytics.com This process is a type of chain-growth polymerization where the generated radicals react with monomer units, initiating a chain reaction that leads to the formation of a polymer. numberanalytics.comnumberanalytics.com The initiation step is the first and arguably most critical stage, as it dictates the onset of the entire polymerization process. alfachemic.com

The general mechanism of initiation involves two primary steps:

Decomposition: The organic peroxide decomposes into primary free radicals. numberanalytics.comnumberanalytics.com

Initiation: The primary radical adds to a monomer molecule, forming an initiated monomer radical, which then propagates to form the polymer chain. numberanalytics.com

The choice of a specific organic peroxide as an initiator is crucial and depends on several factors, including the desired reaction temperature and the specific monomer being polymerized. wikipedia.orgpergan.com The rate of decomposition of the peroxide, often characterized by its half-life (the time it takes for half of the peroxide to decompose at a given temperature), is a critical parameter for controlling the polymerization reaction. pergan.com This allows for the production of a wide array of polymers with tailored properties, such as low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), and various acrylic polymers. pergan.com

Historical Trajectories and Evolution of Peroxydicarbonate Utilization in Polymer Research

The use of peroxides in polymerization dates back to the early 20th century, with the first free-radically synthesized polymers being produced between 1910 and 1930 using peroxy compounds as initiators. researchgate.net While the industrial application of such reactions began in the 19th century, a fundamental understanding of the chemical mechanisms was only developed later, ushering in the modern era of polymers. pergan.com

Peroxydicarbonates emerged as a particularly effective class of initiators. However, their high reactivity presented significant challenges. Many of these initiators, when added directly to the monomer phase, could cause polymerization to occur with almost explosive force, especially at room temperature. google.com This posed considerable risks to both operators and equipment. google.com

A significant evolution in the use of peroxydicarbonates was the development of in-situ formation techniques. google.com This method involves generating the peroxydicarbonate initiator within the polymerization system itself by reacting its precursors. google.com This approach allows for a controlled rate of initiator formation, which in turn controls the polymerization rate, making the process safer and more manageable. google.com This was a crucial development for the industrial application of highly reactive peroxydicarbonate initiators.

Over the decades, research has continued to refine the use of these initiators, leading to a broad portfolio of commercially available products for various applications. Companies have developed extensive ranges of organic peroxides, including peroxydicarbonates, to meet the specific needs of the polymer industry, such as in the manufacturing of PVC, LDPE, and other thermoplastics. researchgate.net

Classification and Structural Diversity within Peroxydicarbonate Initiators

Organic peroxides are broadly classified based on their molecular structure. alfachemic.com The major classes include diacyl peroxides, hydroperoxides, dialkyl peroxides, peroxyesters, peroxyketals, and peroxy(di)carbonates. pergan.compergan.com

Peroxydicarbonates themselves represent a specific class of organic peroxides with the general formula ROC(O)OOC(O)OR. The structural diversity within this class arises from the nature of the "R" group. These R groups can be varied, leading to a wide range of peroxydicarbonates with different properties. For instance, the R group can be a simple alkyl group or a more complex structure, which influences the initiator's solubility, decomposition kinetics, and handling requirements.

The structural differences among peroxydicarbonate initiators lead to a range of activities, which is often categorized by their half-life temperatures. This allows for their use across a broad spectrum of polymerization temperatures and processes.

Table 1: Examples of Peroxydicarbonate Initiators and Their Properties

| Initiator Name | R Group | Typical Application Temperature Range |

|---|---|---|

| Di(n-butyl) peroxydicarbonate | n-butyl | Low temperature |

| Dicetyl peroxydicarbonate | Cetyl (hexadecyl) | Mid-range temperature |

| Dimyristyl peroxydicarbonate | Myristyl (tetradecyl) | Mid-range temperature |

| Di(2-ethylhexyl) peroxydicarbonate | 2-ethylhexyl | Low to mid-range temperature |

| Bis(2-phenoxyethyl) peroxydicarbonate | 2-phenoxyethyl | Specific temperature ranges based on application |

This table provides a generalized view. Specific properties can vary based on the manufacturer and formulation.

Contextualizing this compound within Contemporary Polymer Science Research

This compound is a specific organic peroxide initiator belonging to the peroxydicarbonate class. nih.govcanbipharm.com Its chemical structure is characterized by the presence of two 2-phenoxyethyl groups attached to the peroxydicarbonate core. nih.gov This particular structure imparts specific properties that make it a subject of interest in certain polymer science applications.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₈ | nih.govcanbipharm.com |

| Molecular Weight | 362.33 g/mol | canbipharm.comncats.io |

| CAS Number | 41935-39-1 | canbipharm.comepa.gov |

| Density | 1.275 ± 0.06 g/cm³ (at 20°C) | canbipharm.com |

This data is compiled from publicly available chemical databases.

While detailed, application-specific research findings on this compound are often proprietary or published within specific patent literature, its existence and availability from chemical suppliers indicate its use in specialized polymerization applications. canbipharm.com The synthesis of such specialized initiators is a key area of research, aiming to provide more precise control over polymerization kinetics and the final properties of the resulting polymers. For example, research into the synthesis and characterization of related bis-phenoxide ligands highlights the ongoing interest in molecules with similar structural motifs for various chemical applications, including catalysis and material science. rsc.org

The continued development of initiators like this compound is driven by the demand for advanced materials with enhanced performance characteristics. Its role, like other specialized peroxydicarbonates, is to provide a source of free radicals under specific process conditions that may not be achievable with more common initiators.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethoxycarbonyloxy 2-phenoxyethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIBQNMVPBEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194695 | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41935-39-1 | |

| Record name | Peroxydicarbonic acid, C,C′-bis(2-phenoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Strategies for Peroxydicarbonates

Methodologies for the Synthesis of Bis(2-phenoxyethyl) Peroxydicarbonate

The synthesis of this compound, a symmetrical organic peroxide, is centered around the formation of a peroxy-dicarbonate linkage between two 2-phenoxyethyl carbonate moieties. The primary precursor for this synthesis is 2-phenoxyethyl chloroformate. mdpi.com

The most established and widely utilized method for synthesizing this compound involves the reaction of 2-phenoxyethyl chloroformate with a source of peroxide in the presence of a base. researchgate.netgoogle.com This method is a variation of the general synthesis for dialkyl and diaryl peroxydicarbonates.

2 R-O-C(O)Cl + H₂O₂ + 2 NaOH → R-O-C(O)-O-O-C(O)-O-R + 2 NaCl + 2 H₂O

Where R is the 2-phenoxyethyl group.

Mechanistic Considerations:

The reaction mechanism proceeds through a nucleophilic acyl substitution. The key steps are:

Activation of Hydrogen Peroxide: In the presence of a base, such as sodium hydroxide (B78521), hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This anion is a more potent nucleophile than hydrogen peroxide itself. H₂O₂ + NaOH → Na⁺HOO⁻ + H₂O

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of the 2-phenoxyethyl chloroformate molecule. This results in the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a peroxycarbonate intermediate (2-phenoxyethyl peroxycarbonate).

Second Nucleophilic Attack: The newly formed peroxycarbonate intermediate then reacts with a second molecule of 2-phenoxyethyl chloroformate. In a similar fashion, the peroxycarbonate anion attacks the carbonyl carbon of the second chloroformate molecule.

Final Product Formation: Following another elimination of a chloride ion, the final product, this compound, is formed.

A critical side reaction is the hydrolysis of the chloroformate precursor in the aqueous basic solution, which would lead to the formation of 2-phenoxyethanol (B1175444) and carbonate, thereby reducing the yield of the desired peroxydicarbonate. researchgate.net The control of reaction temperature, typically kept low (e.g., 0-20 °C), is crucial to minimize this and other decomposition pathways. google.com

While direct electrochemical synthesis of this compound is not prominently documented, electrochemical methods offer potential alternative pathways for the synthesis of its key precursor, 2-phenoxyethyl chloroformate. Conventional synthesis of chloroformates often involves phosgene (B1210022), a highly toxic gas. google.com Electrochemical routes could provide a safer alternative.

One potential electrochemical pathway is the anodic oxidation of a suitable starting material in the presence of a chloride source. For instance, the electrosynthesis of aryl chlorides has been demonstrated using HCl as the chlorine source. researchgate.net A hypothetical electrochemical synthesis of 2-phenoxyethyl chloroformate could involve the reaction of 2-phenoxyethanol with an electrochemically generated phosgene equivalent or another activated carbonyl species.

Another emerging area is the electrosynthesis of concentrated peroxodicarbonate solutions directly from carbonate solutions. researchgate.net This method involves the anodic oxidation of carbonate or bicarbonate ions at a high current density on a boron-doped diamond (BDD) electrode. researchgate.net While this produces the peroxodicarbonate anion directly, it does not offer a route to specific, substituted peroxydicarbonates like the bis(2-phenoxyethyl) variant.

Furthermore, photo-on-demand synthesis of chloroformates from alcohols using chloroform (B151607) as both a reagent and a solvent has been reported, which, while not an electrochemical method, points towards the development of phosgene-free synthetic routes. google.com

Synthesis of Related Peroxydicarbonates: Comparative Analysis

The synthesis of this compound can be compared with that of other peroxydicarbonates, which vary in the nature of their organic side chains (aliphatic vs. aromatic). Common examples include di(n-propyl) peroxydicarbonate, diisopropyl peroxydicarbonate, and dicetyl peroxydicarbonate. google.comresearchgate.net The fundamental reaction chemistry remains the same, but the physical properties of the reactants and products, as well as the optimal reaction conditions, can differ significantly.

| Peroxydicarbonate | R-Group Structure | Typical Reactant State | Key Synthesis Differences |

| This compound | Aromatic (Aryl ether) | Liquid | Synthesis is influenced by the aromatic nature of the side chain, potentially affecting solubility and reaction kinetics. |

| Diisopropyl peroxydicarbonate | Aliphatic (Branched) | Liquid | Known for its thermal instability; requires careful temperature control during synthesis to prevent auto-accelerated decomposition. google.com |

| Dicetyl peroxydicarbonate | Aliphatic (Long-chain) | Solid | The precursor, cetyl chloroformate, and the final product are solid at room temperature, which can lead to handling and mixing challenges (e.g., clogging in flow reactors). researchgate.net |

| Di(2-ethylhexyl) peroxydicarbonate | Aliphatic (Branched) | Liquid | The bulky side chain may influence the reaction rate and the physical properties of the final product. |

The choice of a long-chain aliphatic group, as in dicetyl peroxydicarbonate, necessitates different processing strategies, such as the use of co-solvents or operation at elevated temperatures, to maintain a homogeneous reaction mixture. researchgate.net In contrast, the synthesis of liquid peroxydicarbonates like the diisopropyl or di(2-ethylhexyl) variants is often more straightforward in terms of phase management. google.com The aromatic moiety in this compound influences its solubility and may require specific solvent systems for optimal reaction and purification.

Control and Optimization of Reaction Parameters in Peroxydicarbonate Synthesis

The yield, purity, and safety of peroxydicarbonate synthesis are highly dependent on the precise control and optimization of several key reaction parameters.

pH and Base Concentration: The concentration of the alkali metal hydroxide (e.g., NaOH) must be carefully controlled. A sufficient amount of base is required to activate the hydrogen peroxide and neutralize the HCl byproduct. However, an excessively high concentration can promote unwanted hydrolysis of both the chloroformate reactant and the peroxydicarbonate product. mdpi.com

Reactant Stoichiometry: The molar ratio of the chloroformate to hydrogen peroxide is a key factor. A slight excess of the chloroformate is sometimes used to ensure complete consumption of the hydrogen peroxide.

Mixing and Reaction Time: Efficient mixing is crucial to ensure good contact between the organic chloroformate phase and the aqueous peroxide/base phase. The reaction time must be sufficient for complete conversion but not so long as to allow for significant product degradation. Recent studies have explored the use of microreactors for peroxydicarbonate synthesis, which offer enhanced heat and mass transfer, leading to better temperature control, higher yields, and improved safety. researchgate.netresearchgate.net For example, the synthesis of dicetyl peroxydicarbonate in a microreactor achieved a yield of nearly 100% in under 45 seconds. researchgate.net

Solvent/Co-solvent: The choice of solvent can influence reaction rates and product solubility. In some cases, a co-solvent like ethanol (B145695) is used to improve the miscibility of the reactants. researchgate.net The presence of an organic solvent can also affect the yield.

The optimization of these parameters is often achieved through experimental design methodologies, such as the Box-Behnken design, to identify the optimal conditions for maximizing yield and purity. mdpi.com

Iii. Radical Generation and Decomposition Mechanisms of Bis 2 Phenoxyethyl Peroxydicarbonate

Fundamental Principles of Peroxy O-O Bond Homolysis

Organic peroxides are defined by the presence of a peroxy functional group (-O-O-), which is characterized by a thermally sensitive and relatively weak oxygen-oxygen covalent bond. americanchemistry.com The bond dissociation energy (BDE) for the O-O bond in organic peroxides is significantly lower than that of C-C, C-H, or C-O bonds, typically ranging from approximately 84 to 184 kJ/mol. researchgate.net This inherent instability is the basis for their application as free radical sources. americanchemistry.com

Homolysis, or homolytic cleavage, is a process where a covalent bond breaks, and each of the two resulting molecular fragments retains one of the originally shared electrons. libretexts.org In the case of a peroxydicarbonate like Bis(2-phenoxyethyl) peroxydicarbonate, the input of sufficient energy, most commonly in the form of heat (thermolysis) or light (photolysis), overcomes the O-O bond enthalpy, causing it to rupture symmetrically. researchgate.netrsc.org

This process, shown in Scheme 1, results in the formation of two identical alkoxycarbonyloxyl radicals. researchgate.net These initially formed radicals are highly reactive intermediates that can proceed to initiate further chemical reactions, such as polymerization, or undergo subsequent transformations. researchgate.net The stability of the resulting radicals plays a role in the ease of homolysis; radicals that are more stable are formed more readily. libretexts.org Theoretical studies on hydrogen peroxide, the simplest peroxide, have shown that O-O bond homolysis proceeds through a very flat potential energy surface, indicating the process occurs with minimal energy barriers once the initial bond dissociation energy is supplied. nih.gov

Scheme 1: General Homolysis of a Dialkyl Peroxydicarbonate

O O O

|| || ||

R-O-C-O--O-C-O-R --[Heat/Light]--> 2 R-O-C-O•

This scheme illustrates the primary homolytic cleavage of the O-O bond to yield two alkoxycarbonyloxyl radicals.

Thermal Decomposition Pathways: Stepwise versus Concerted Mechanisms

The thermal decomposition of dialkyl peroxydicarbonates is generally understood to be a sequential, or stepwise, process rather than a concerted one. rsc.orgacs.org The initial and rate-determining step is the homolysis of the O-O bond to generate two alkoxycarbonyloxyl radicals (in this case, 2-phenoxyethoxycarboxy radicals). rsc.orgpsu.edu This is followed by a second, often very rapid, step where the alkoxycarbonyloxyl radical may lose a molecule of carbon dioxide (decarboxylation) to form a new, carbon-centered or oxygen-centered radical. libretexts.org

The alternative, a concerted mechanism, would involve the simultaneous cleavage of the O-O bond and the two C-O bonds, yielding two R-O• radicals and two molecules of CO₂ in a single kinetic step. However, experimental evidence, including radical trapping studies, supports the stepwise pathway, where the alkoxycarbonyloxyl radical exists as a discrete intermediate. psu.eduresearchgate.net

The decomposition kinetics for most organic peroxides in dilute solutions follow a first-order rate law. fsu.edu The rate is highly dependent on temperature, and a common metric for comparing the thermal activity of different peroxides is the half-life (t₁/₂) at a given temperature—the time required for 50% of the peroxide to decompose. researchgate.net For instance, the 10-hour half-life temperature for many peroxydicarbonates is relatively low, making them effective initiators for low-temperature polymerization processes. psu.edu

The structure of the alkyl or aryl group (the 'R' group) attached to the peroxydicarbonate moiety significantly influences the decomposition kinetics and the subsequent reactions of the resulting radicals. researchgate.net These substituent effects can be electronic or steric in nature.

Electron-donating groups can stabilize the transition state leading to radical formation, potentially accelerating the rate of decomposition. Conversely, electron-withdrawing groups can destabilize the radical and slow the rate. mdpi.com In this compound, the phenoxy group's electronic influence—a combination of inductive withdrawal and resonance donation—is transmitted through the ethyl spacer to the carbonate function. Comparing the decomposition of various peroxides reveals these structural effects. For example, the activation parameters for the decomposition of di-t-butyl peroxydicarbonate (ΔH‡ = 122 kJ mol⁻¹, ΔS‡ = 46 J K⁻¹ mol⁻¹) differ from those of diacetyl or dibenzoyl peroxide, reflecting the different stability of the initially formed radicals. oup.com

The structure of the substituent also dictates the pathway for subsequent reactions. For the 2-phenoxyethoxycarboxy radical, the presence of the phenoxy group and the ethyl bridge provides sites for potential intramolecular reactions, such as hydrogen atom abstraction, which compete with decarboxylation. psu.edu

| Organic Peroxide | Solvent | 10-hr Half-Life Temp. (°C) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| Di(2-ethylhexyl) peroxydicarbonate | Chlorobenzene | 47 | - | - |

| Di-t-butyl peroxydicarbonate | - | - | 122 | 46 |

| Diacetyl Peroxide | - | 69 | 125 | 38 |

| Dibenzoyl Peroxide | - | 73 | 125 |

The thermal decomposition of this compound first generates two 2-phenoxyethoxycarboxy radicals (Ph-O-CH₂CH₂-O-C(O)O•). This species is a key intermediate whose fate determines the nature of the subsequent chemical processes. researchgate.net There are two primary reaction pathways for this radical:

Decarboxylation: The 2-phenoxyethoxycarboxy radical can undergo β-scission to eliminate a molecule of carbon dioxide (CO₂), a thermodynamically favorable process, to form the 2-phenoxyethoxy radical (Ph-O-CH₂CH₂-O•). echemi.com This is a common fate for alkoxycarbonyloxyl radicals, although their rate of decarboxylation is reported to be relatively slow compared to other types of carboxy radicals. researchgate.net

Hydrogen Abstraction: The oxygen-centered 2-phenoxyethoxycarboxy radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium (e.g., solvent, monomer, or another peroxide molecule) to form the corresponding carbonic acid monoester. psu.edu

The resulting 2-phenoxyethoxy radical is also highly reactive. Phenoxy radicals, in general, can participate in various reactions, including coupling or abstracting hydrogen atoms. frontiersin.orgnih.gov The presence of the ether linkage and ethyl group provides sites for potential intramolecular hydrogen shifts (e.g., a 1,5-hydrogen shift), which could lead to the formation of carbon-centered radicals and subsequent molecular rearrangements. researchgate.net

Induced Decomposition and Side Reactions in Complex Media

While thermal energy is the primary driver for homolysis, the decomposition of peroxydicarbonates can be significantly accelerated by other chemical species in a process known as induced decomposition. americanchemistry.com This is particularly relevant in complex environments like polymerization media or during storage where contaminants may be present. fsu.eduaiche.org

Contaminants such as transition metal ions (e.g., cobalt, iron) and amines can act as promoters, causing decomposition at temperatures much lower than expected. americanchemistry.comnih.gov This occurs via redox reactions with the peroxide bond. Strong acids can also catalyze decomposition, which may proceed through heterolytic (ionic) rather than homolytic pathways. americanchemistry.comresearchgate.net

Furthermore, the radicals generated from the initial decomposition can attack intact peroxide molecules. This radical-induced decomposition creates a chain reaction that can lead to a rapid, self-accelerating decomposition if the heat generated cannot be dissipated. americanchemistry.comnouryon.com This phenomenon is a critical safety consideration in the handling and storage of organic peroxides. americanchemistry.com The primary alkoxycarbonyloxyl radical is a key species in this process, as it can abstract hydrogen from a parent peroxide molecule, perpetuating the decomposition chain. psu.edu

Radical Trapping Studies and EPR Spectroscopy for Mechanistic Elucidation

Because free radicals are transient and highly reactive species, their direct observation is challenging. psu.edu Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as free radicals. nih.govljmu.ac.uk

To overcome the short lifetimes of the primary radicals, a technique called "spin trapping" is often employed in conjunction with EPR. researchgate.netnih.gov A "spin trap," such as a nitrone or nitroso compound, is added to the reaction mixture. This compound reacts rapidly with the transient radical to form a much more stable radical adduct (a nitroxide radical) that persists long enough to be detected and characterized by EPR. nih.govljmu.ac.uk The resulting EPR spectrum contains hyperfine splitting patterns that provide structural information about the trapped radical, allowing for its identification. nih.govresearchgate.net

EPR spin-trapping experiments on various peroxydicarbonates have successfully identified the initially formed alkoxycarbonyloxyl radicals as well as secondary carbon-centered radicals. psu.eduresearchgate.net These studies provide direct experimental evidence for the stepwise decomposition mechanism and help to map out subsequent reactions, such as intramolecular hydrogen shifts and hydrogen abstraction from the parent peroxide. psu.eduresearchgate.net Such analyses are crucial for confirming the proposed reaction pathways and understanding the complex behavior of this compound in reaction systems.

Iv. Polymerization Initiation Mechanisms and Kinetic Studies

Free Radical Polymerization Initiation by Bis(2-phenoxyethyl) Peroxydicarbonate

This compound belongs to the peroxydicarbonate class of organic peroxides, which are utilized as initiators in free-radical polymerization. mdpi.compergan.com The initiation process begins with the thermal decomposition of the initiator molecule. The relatively weak oxygen-oxygen single bond in the peroxide group (O-O) cleaves homolytically when subjected to heat, generating two highly reactive oxycarboxy radicals. pergan.com This thermal lability qualifies organic peroxides to serve as a controllable trigger for polymerization reactions. pergan.com

These primary radicals can then undergo further reactions, such as decarboxylation, to produce secondary radicals. These radical species are the active centers that initiate the polymerization cascade. wikipedia.org The first polymers synthesized via free-radical pathways between 1910 and 1930 used peroxy compounds as initiators. researchgate.net

The initiation of polymerization by this compound follows the classical mechanism of free-radical polymerization, which consists of two primary steps. wikipedia.org

Radical Formation: The initiator, this compound, thermally decomposes to form two 2-phenoxyethoxycarbonyloxy radicals.

(C₆H₅OCH₂CH₂OC(O)O)₂ → 2 C₆H₅OCH₂CH₂OC(O)O•

Monomer Addition (Activation): The generated radical adds to a monomer molecule (e.g., a vinyl monomer), breaking the monomer's π-bond to form a new, larger radical. wikipedia.orglibretexts.org This new radical is the first unit of the growing polymer chain.

C₆H₅OCH₂CH₂OC(O)O• + CH₂=CHR → C₆H₅OCH₂CH₂OC(O)OCH₂-C•HR

This process, termed chain propagation, continues as the new radical adds to subsequent monomer units, rapidly increasing the length of the polymer chain. libretexts.org Each monomer unit adds to the growing chain in a head-to-tail fashion, which generates the most stable radical intermediate. libretexts.org

Peroxydicarbonates are effective initiators for polymerization in heterogeneous aqueous systems, such as suspension and emulsion polymerization. In suspension polymerization, the monomer is dispersed as fine droplets in an aqueous phase with the aid of suspending agents. ugent.be Monomer-soluble initiators are typically used in these systems. pergan.com Organic peroxydicarbonates can be formed in situ within the monomer phase by reacting an alkyl haloformate with a peroxide present in the alkaline water phase, initiating polymerization within the monomer droplets. google.com

Di-(2-ethylhexyl)-peroxydicarbonate, a compound structurally related to this compound, is one of the most widely used initiators for the aqueous suspension polymerization of vinyl chloride. polymerization-chem.comgoogle.com These initiators are often supplied as aqueous emulsions or suspensions to facilitate their handling and addition to the polymerization reactor. google.comepo.org

For emulsion polymerization, where the reaction occurs in micelles, water-soluble initiators like persulfates are more common. pergan.comcmu.edu However, redox initiation systems, which involve one-electron transfer reactions, are also highly effective for initiating polymerization at low temperatures in emulsion systems. cmu.edu

Kinetic Modeling of Polymerization Processes Utilizing Peroxydicarbonate Initiators

Kinetic modeling is a critical tool for understanding and optimizing polymerization processes that use peroxide initiators. researchgate.netmdpi.com These models aim to predict reaction rates, polymer properties, and initiator efficiency. ugent.bemdpi.com A key parameter in these models is the initiator efficiency (ƒ), which represents the fraction of radicals generated by the initiator that successfully start a polymer chain. ugent.be

Models for vinyl chloride suspension polymerization, where peroxydicarbonates are frequently used, continuously calculate the initiator efficiency throughout the reaction based on kinetic parameters rather than empirical relations. ugent.be The decomposition rate of the initiator is a crucial input, often characterized by its half-life at a given temperature. pergan.com The half-life is the time required for 50% of the peroxide to decompose. pergan.com

| Peroxide Type | 10-hr Half-Life Temp. | 1-hr Half-Life Temp. | 1-min Half-Life Temp. |

| Di-(2-ethylhexyl)-peroxydicarbonate | 47°C | 64°C | 99°C |

| Di-n-propyl-peroxydicarbonate | 49°C | 66°C | 102°C |

| Di-sec-butyl-peroxydicarbonate | 48°C | 65°C | 101°C |

| Dilauroyl Peroxide | 62°C | 80°C | 116°C |

| Dibenzoyl Peroxide | 73°C | 92°C | 131°C |

This table presents comparative half-life data for various organic peroxide initiators in a 0.1 mol/L solution in monochlorobenzene, illustrating the relative thermal reactivity. Data sourced from Pergan GmbH product guides. pergan.com

Kinetic models can also account for diffusion effects, where the movement of radical fragments out of the "solvent cage" in which they are formed influences the initiation efficiency. ugent.be The development of comprehensive kinetic models allows for the selection of the most appropriate initiator for specific reaction conditions and desired product qualities. ugent.beresearchgate.net

Regio- and Stereochemical Control in Peroxydicarbonate-Initiated Polymerizations

Free-radical polymerization, the mechanism by which peroxydicarbonate initiators operate, generally offers limited control over the polymer's stereochemistry. libretexts.org When polymerizing a substituted vinyl monomer like propylene, the resulting polymer chain contains numerous chirality centers. The orientation of the substituent groups (e.g., methyl groups in polypropylene) can be random, leading to an atactic polymer. libretexts.org

This lack of stereocontrol is an inherent feature of the high reactivity and non-specific nature of the free radical at the propagating chain end. wikipedia.orglibretexts.org In contrast, specialized catalysts like Ziegler-Natta systems are required to produce stereoregular polymers, such as isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) polypropylene (B1209903). libretexts.org

Regarding regioselectivity, free-radical polymerization is typically highly selective for head-to-tail addition. This is because the addition of a radical to the monomer's double bond preferentially occurs at the less substituted carbon atom, resulting in the formation of the more stable radical intermediate on the more substituted carbon. libretexts.org This regiochemical preference is driven by thermodynamic stability rather than the specific nature of the peroxydicarbonate initiator itself.

Mechanisms of Polymer Architecture Control (e.g., Branching, Cross-linking)

The process involves generating radicals on the polymer backbone. The alkoxy radicals formed from the peroxydicarbonate can abstract a hydrogen atom from a PP chain, creating a tertiary macroradical. These macroradicals can then combine, leading to branching or cross-linking. However, this process competes with β-scission (degradation), which shortens the polymer chains. mdpi.comresearchgate.net

Peroxydicarbonates (PODIC), particularly those with long aliphatic side chains, have been shown to be effective in generating PP with a long-chain branched structure, which can enhance properties like melt strength. researchgate.netnih.gov The choice of peroxide type and reaction temperature significantly influences the balance between branching and degradation. mdpi.com Symmetrical peroxides like dimyristyl peroxydicarbonate (PODIC C126) and dilauroyl peroxide (LP) have demonstrated a high branching efficiency compared to unsymmetrical peroxides. mdpi.comnih.gov

| Peroxide Type | Modification Temp. (°C) | MFR (g/10 min) | Predominant Reaction |

| Unmodified PP | 180 | ~7.5 | - |

| Unmodified PP | 240 | ~12.0 | Degradation |

| PODIC C126 | 180 | 1.8 | Branching |

| PODIC C126 | 240 | 7.7 | Branching/Degradation |

| LP | 180 | 1.5 | Branching |

| LP | 240 | 6.0 | Branching/Degradation |

| BEC | 180 | 25.0 | Degradation |

| BEC | 240 | 45.0 | Degradation |

This table shows the effect of different peroxide types and extrusion temperatures on the Melt Flow Rate (MFR) of polypropylene. A lower MFR value suggests a higher degree of long-chain branching or cross-linking, while a higher MFR indicates chain scission (degradation) is the dominant reaction. The virgin PP had an MFR of 2.8 g/10 min. Data adapted from Stanic et al., 2020. mdpi.com

Vi. Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Peroxydicarbonate Decomposition Energetics

The thermal decomposition of peroxydicarbonates is the critical step that generates the free radicals necessary for initiating polymerization. Quantum chemical methods are employed to elucidate the energetics and mechanisms of this process.

Computational studies on analogous peroxydicarbonates, such as diethyl peroxydicarbonate, have utilized Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to investigate their decomposition mechanisms. acs.org These studies are foundational for understanding the behavior of Bis(2-phenoxyethyl) peroxydicarbonate. DFT methods, with various functionals, are adept at calculating the electronic structure and energies of molecules, providing a cost-effective way to explore reaction pathways. MP2, a post-Hartree-Fock ab initio method, offers a higher level of theory by incorporating electron correlation effects, which are crucial for accurately describing bond-breaking and bond-forming processes.

For peroxydicarbonates with the general structure RC(O)OO(O)CR, the nature of the 'R' group significantly influences the decomposition pathway. acs.org It has been found that initiators with electron-donating R groups can follow two competitive stepwise pathways for decomposition. acs.org In the context of this compound, the 2-phenoxyethyl group's electronic properties would be a key determinant of the operative mechanism.

A comparative analysis of different computational methods is often necessary to ensure the reliability of the predicted energetic barriers and reaction intermediates. The choice of basis set in these calculations is also critical for obtaining accurate results.

The decomposition of peroxydicarbonates can proceed through either a one-bond or a two-bond cleavage mechanism. In the one-bond cleavage pathway, the peroxy O-O bond breaks first, forming two carboxyl radicals. acs.org In the two-bond cleavage mechanism, the O-O bond scission occurs concurrently with the cleavage of a C-C or C-O bond in the substituent group. acs.org

Transition state analysis is a critical component of these computational studies. By locating the transition state structures on the potential energy surface, researchers can determine the activation energy for each potential decomposition pathway. The reaction coordinate, which represents the lowest energy path from reactants to products, is then mapped out.

Geometrical and energetic analyses of simpler peroxydicarbonates have shown that the decomposition energy barriers are highly dependent on the nature of the R group. acs.org For instance, initiators with electron-withdrawing groups may favor a two-bond cleavage pathway exclusively. acs.org For this compound, theoretical calculations would be needed to determine the precise transition state geometries and the corresponding activation energies for the competing decomposition pathways.

| Decomposition Pathway | Description | Key Intermediates |

| One-Bond Cleavage | Initial scission of the O-O bond. | 2-Phenoxyethoxycarbonyl radicals |

| Two-Bond Cleavage | Simultaneous cleavage of the O-O bond and another bond (e.g., C-O or C-C in the phenoxyethyl group). | Formation of CO2 and other radical species directly. |

Molecular Dynamics Simulations of Initiator-Monomer Interactions

While quantum chemical methods are excellent for studying the decomposition of an isolated initiator molecule, Molecular Dynamics (MD) simulations provide a means to understand the subsequent interactions between the generated radicals and monomer units in a condensed phase. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular interactions.

For this compound, MD simulations can be used to model the diffusion of the initiator fragments and their approach to monomer molecules. These simulations can reveal important information about the local environment of the initiator, including solvent effects and the proximity of monomer units, which can influence the efficiency of the initiation process. Reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be particularly insightful for modeling the initial steps of polymerization. nih.gov

Prediction of Radical Reactivity and Selectivity Profiles

Once the 2-phenoxyethoxycarbonyl radical and subsequently the 2-phenoxyethyl radical are formed, their reactivity towards monomer units is of paramount importance. Conceptual Density Functional Theory (DFT) provides a framework for predicting the reactivity and selectivity of these radical species. frontiersin.orgscielo.org.mx

Reactivity descriptors such as Fukui functions, local softness, and the dual descriptor can be calculated to identify the most reactive sites on both the radical and the monomer. frontiersin.org These descriptors help in understanding whether the radical will preferentially attack a specific atom or functional group on the monomer, which is crucial for predicting the regioselectivity and stereoselectivity of the polymerization process. For the 2-phenoxyethyl radical, these calculations would help in assessing its propensity to add to the double bond of a vinyl monomer and initiate the polymer chain growth.

Structure-Reactivity Relationships Derived from Computational Models

By systematically studying a series of peroxydicarbonates with varying substituent groups (including the 2-phenoxyethyl group) using the computational methods described above, it is possible to establish robust structure-reactivity relationships. These relationships correlate the electronic and steric properties of the substituent with the decomposition kinetics and initiator efficiency.

For example, computational models can quantify how the electron-donating or electron-withdrawing nature of the phenoxy group influences the stability of the peroxy linkage and the resulting radicals. This understanding can then be used to design novel initiators with tailored decomposition temperatures and reactivity profiles for specific polymerization applications. By combining the insights from quantum chemical calculations on decomposition energetics and DFT-based reactivity predictions, a comprehensive picture of how the molecular structure of this compound dictates its function as a polymerization initiator can be constructed.

Vii. Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Characterizing Reaction Intermediates and Products

Spectroscopic methods are indispensable for elucidating the structural details of molecules involved in the reactions of bis(2-phenoxyethyl) peroxydicarbonate. By probing the interaction of electromagnetic radiation with the sample, these techniques can identify functional groups, and detect and characterize transient species like free radicals.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and direct method for detecting and characterizing species with unpaired electrons, such as the free radicals generated during the thermal decomposition of this compound. The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. specialchem.comnih.gov

The primary radical species expected from the homolytic cleavage of the peroxide bond in this compound is the 2-phenoxyethoxycarbonyl radical (C₆H₅OCH₂CH₂OC(O)O•). However, these primary radicals are often highly reactive and may undergo subsequent reactions such as decarboxylation or hydrogen abstraction. Due to their short lifetimes, direct detection of these radicals is challenging. nih.govrsc.org

To overcome this, the technique of spin trapping is frequently employed. A "spin trap," typically a nitrone or nitroso compound, is added to the reaction mixture. This compound reacts with the transient radicals to form a more stable paramagnetic species, a "spin adduct," which can be readily detected and characterized by EPR. The hyperfine splitting constants of the resulting EPR spectrum provide information about the type of radical that was trapped. rsc.orgresearchgate.net

Research on analogous peroxydicarbonates, such as bis(4-tert-butylcyclohexyl) peroxydicarbonate and bis(2-ethylhexyl) peroxydicarbonate, has successfully utilized EPR spin-trapping to identify the initially formed alkoxycarbonyloxyl radicals. rsc.org In these studies, the spin trap N-tert-butyl-α-phenylnitrone (PBN) was used to capture the primary radicals. Furthermore, secondary carbon-centered radicals, formed from hydrogen abstraction or rearrangement reactions, were also detected and identified. rsc.orgresearchgate.net For the study of this compound, a similar approach would be anticipated to confirm the formation of the 2-phenoxyethoxycarbonyl radical and to identify any subsequent radical species.

Table 1: Representative Hyperfine Splitting Constants for Spin Adducts of Radicals Relevant to Peroxydicarbonate Decomposition

| Radical Species Trapped | Spin Trap | Hyperfine Splitting Constants (in Gauss, G) | Reference |

|---|---|---|---|

| Alkoxycarbonyloxyl Radical (ROCO₂)• | PBN | aN ≈ 13.0-14.0 G, aH ≈ 1.5-2.5 G | rsc.org |

| Carbon-centered Radical (R')• | PBN | aN ≈ 14.0-16.0 G, aH ≈ 2.0-4.0 G | rsc.org |

| Hydroxyl Radical (•OH) | DMPO | aN = aH = 14.9 G | researchgate.net |

Note: The exact hyperfine splitting constants can vary depending on the solvent and temperature.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques are crucial for confirming its structure and for monitoring its decomposition or its incorporation into a polymer matrix. The key functional groups to be identified include the peroxide (-O-O-) linkage, the carbonate group (O-C(=O)-O), the ether linkage (C-O-C), and the phenyl group. mdpi.comresearchgate.net

The peroxide bond typically exhibits a weak absorption in the IR spectrum and a weak to medium intensity band in the Raman spectrum in the range of 800-900 cm⁻¹. The carbonyl (C=O) stretch of the peroxydicarbonate is a very strong band in the IR spectrum, typically appearing at a high frequency (around 1800-1820 cm⁻¹). The C-O stretching vibrations of the carbonate and ether groups will appear in the fingerprint region (1000-1300 cm⁻¹). The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

When used to analyze polymers modified with this initiator, changes in the spectra can indicate the incorporation of the phenoxyethyl groups into the polymer backbone. For example, the appearance of aromatic ring vibrations in a previously aliphatic polymer would be strong evidence of grafting.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Peroxide (-O-O-) | Stretching | 800 - 900 | Weak | Weak - Medium |

| Carbonyl (C=O) | Stretching | 1800 - 1820 | Very Strong | Medium |

| Carbonate/Ether (C-O) | Stretching | 1000 - 1300 | Strong | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium - Strong | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

Note: These are expected ranges and can be influenced by the molecular environment and physical state of the sample.

Chromatographic Techniques for Separation and Identification of Reaction Components

Chromatography is a powerful set of techniques for separating complex mixtures into their individual components. When coupled with a detector, particularly a mass spectrometer, it allows for the identification and quantification of these components.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is used to identify the low molecular weight products of its thermal decomposition. nih.govresearchgate.net

During decomposition, the 2-phenoxyethoxycarbonyl radical can fragment, leading to the formation of various volatile species. Potential products that could be identified by GC-MS include phenol, 2-phenoxyethanol (B1175444), and carbon dioxide (though CO₂ is often not detected by standard GC-MS methods without specific setup). The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. As they elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint that allows for the identification of the compound by comparison to spectral libraries. nih.govnih.gov

Table 3: Potential Volatile Decomposition Products of this compound Identifiable by GC-MS

| Potential Compound | Molecular Formula | Expected Retention Characteristics | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| Phenol | C₆H₆O | Lower retention time | 94, 66, 65, 39 |

| 2-Phenoxyethanol | C₈H₁₀O₂ | Higher retention time | 138, 107, 94, 77 |

| Ethylene Glycol | C₂H₆O₂ | Very low retention time | 62, 43, 33, 31 |

For non-volatile or thermally labile species that are not amenable to GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.comresearchgate.net This is particularly relevant for analyzing the intact this compound molecule, as well as any larger oligomeric byproducts or polymer fragments that may form during its use as an initiator.

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. An HPLC method for the separation of this compound has been developed using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com

After separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS that are gentle enough to keep large molecules intact. This allows for the determination of the molecular weight of non-volatile products, such as oligomers formed from the initiator fragments or short polymer chains.

Table 4: Application of LC-MS in the Analysis of this compound Reactions

| Analyte Type | LC Mode | Ionization Technique | Information Obtained |

|---|---|---|---|

| Intact Peroxide | Reverse Phase | ESI or APCI | Purity, Molecular Weight Confirmation |

| Oligomeric Byproducts | Reverse Phase or Size Exclusion | ESI | Molecular Weight Distribution of Byproducts |

| Polymer Fragments | Size Exclusion Chromatography (SEC-MS) | ESI | Molecular Weight of Low Mass Polymer Chains |

Rheological Characterization of Polymers Modified by Peroxydicarbonate Initiators

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critically important as they dictate how a material will behave during processing (e.g., extrusion, injection molding) and determine the end-use performance of the product. When peroxydicarbonates like this compound are used to modify polymers such as polypropylene (B1209903) (PP), they can induce significant changes in the polymer's rheology. bohrium.comresearchgate.net

The primary effect of certain peroxydicarbonate initiators on polypropylene is the introduction of long-chain branching (LCB). This is in contrast to other peroxides that primarily cause chain scission or cross-linking. The formation of LCB structures has a profound impact on the melt rheology of the polymer. bohrium.comresearchgate.net

Key rheological parameters that are characterized include:

Melt Flow Index (MFI) or Melt Flow Rate (MFR): A simple measure of the ease of flow of a molten polymer. For polypropylene modified with LCB-inducing peroxydicarbonates, the MFI typically decreases, indicating an increase in melt viscosity. specialchem.comnouryon.com

Melt Viscosity: Measured using a capillary or rotational rheometer, this provides a more detailed picture of the flow behavior across a range of shear rates. Polymers with LCB often exhibit higher viscosity at low shear rates and more pronounced shear thinning. researchgate.netmdpi.com

Melt Strength and Extensional Viscosity: Melt strength refers to the resistance of a molten polymer to stretching. The introduction of LCB significantly increases the melt strength and leads to a phenomenon known as "strain hardening" in extensional flow, which is beneficial for processes like film blowing and foaming. bohrium.comresearchgate.net

These rheological changes are directly linked to the modifications in the polymer's molecular architecture, such as an increase in molecular weight and a broadening of the molecular weight distribution, which can be independently verified by techniques like Size Exclusion Chromatography (SEC). researchgate.net

Table 5: Typical Rheological Changes in Polypropylene Modified with a Peroxydicarbonate Initiator

| Property | Unmodified Polypropylene | Polypropylene Modified with Peroxydicarbonate | Reference |

|---|---|---|---|

| Melt Flow Index (g/10 min) | Higher Value (e.g., 10-20) | Lower Value (e.g., 2-8) | researchgate.netnouryon.com |

| Melt Strength (cN) | Low | Significantly Increased | bohrium.comresearchgate.net |

| Low Shear Rate Viscosity (Pa·s) | Lower | Higher | researchgate.net |

| Extensional Viscosity | No Strain Hardening | Pronounced Strain Hardening | bohrium.comresearchgate.net |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. In the context of polymers synthesized using initiators such as this compound, SEC is instrumental in characterizing the resulting macromolecular chains.

The fundamental principle of SEC involves the differential elution of polymer molecules from a column packed with porous gel. Larger molecules are unable to penetrate the pores of the gel and thus travel a shorter path, eluting first. Smaller molecules can diffuse into the pores, leading to a longer retention time. This separation by size allows for the determination of the entire molecular weight distribution of a polymer sample.

A typical SEC system consists of a solvent delivery system, an injector, a series of columns, and one or more detectors. The most common detector is the differential refractive index (DRI) detector, which measures the difference in refractive index between the eluting polymer solution and the pure solvent. Other detectors, such as ultraviolet (UV), light scattering (LS), and viscometers, can be used to obtain more comprehensive information about the polymer, including its structure and conformation in solution.

In the study of polymerization initiated by peroxides like this compound, SEC analysis provides crucial insights into the reaction kinetics and the properties of the final polymer. For instance, in the polymerization of vinyl monomers, the choice of initiator can influence the molecular weight and polydispersity index (PDI) of the resulting polymer. SEC allows researchers to precisely quantify these parameters, offering a way to understand how the initiator's decomposition rate and efficiency affect the polymer chain growth and termination processes.

Viii. Future Research Trajectories and Emerging Paradigms

Development of Novel Peroxydicarbonate Structures with Enhanced Performance Attributes

The performance of a polymerization process and the properties of the resulting polymer are intrinsically linked to the structure of the initiator. Consequently, a significant avenue of future research lies in the rational design and synthesis of new peroxydicarbonate molecules with tailored performance characteristics. The goal is to move beyond conventional structures to create initiators that offer greater control over the polymerization process, improved efficiency, and enhanced properties in the final material.

Research efforts are likely to focus on several key areas:

Functional Group Modification: Introducing specific functional groups into the peroxydicarbonate structure can impart desired properties. For instance, the development of fluorine-containing peroxydicarbonates is one such example of structural innovation. google.com The influence of the initiator's molecular structure, including steric and electronic effects, on the polymerization rate is a critical area of investigation. researchgate.net

Enhanced Thermal Stability: Tailoring the alkyl or aryl groups of the peroxydicarbonate can adjust its decomposition temperature. Developing initiators with a specific activation temperature allows for better synchronization with the desired polymerization conditions, potentially reducing side reactions and improving polymer quality.

Controlled Radical Generation: Designing initiators that release radicals at a more controlled and sustained rate can lead to polymers with more uniform molecular weight distributions and improved microstructural control.

Hybrid Initiators: Creating molecules that combine a peroxydicarbonate moiety with other functional groups, such as those that can participate in other polymerization mechanisms or become incorporated into the polymer backbone, is a promising direction. This could lead to the formation of block copolymers or polymers with specific end-group functionalities.

Strategies for enhancing catalyst performance in other chemical fields, such as compositional and defect engineering or the creation of heterostructures, may offer inspiration for the design of next-generation peroxydicarbonates. researchgate.netresearchgate.net The ultimate aim is to develop a portfolio of "tailor-made" peroxydicarbonates optimized for specific monomers and polymerization processes. united-initiators.com

Table 1: Investigated Parameters for Novel Initiator Performance

| Research Focus Area | Key Parameters for Investigation | Desired Outcome |

| Initiator Structure-Activity | Molecular weight, functional groups, steric hindrance | Controlled polymerization kinetics, improved monomer conversion |

| Thermal Decomposition | Half-life at various temperatures, activation energy | Optimized initiation for specific process temperatures |

| Polymer Properties | Molecular weight distribution, polymer architecture | Enhanced mechanical, thermal, or optical properties |

| Initiator Efficiency | Radical yield, cage effect | Reduced initiator consumption, lower residual monomer levels |

Integration with Advanced Polymerization Techniques (e.g., Flow Chemistry, Additive Manufacturing)

The development of novel peroxydicarbonates is synergistic with advancements in polymerization process technology. Integrating these initiators with advanced techniques like flow chemistry and additive manufacturing is a key future paradigm.

Flow Chemistry: Continuous-flow synthesis, or flow chemistry, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, higher yields, and better process control. nih.goveuropa.eu These benefits are particularly relevant for the synthesis and use of peroxides, which can be thermally unstable and hazardous to handle in large quantities. europa.euresearchgate.net Research has demonstrated the successful continuous-flow synthesis of peroxydicarbonates like di-(2-ethylhexyl) peroxydicarbonate and dicetyl peroxydicarbonate, achieving high purity and yield in very short reaction times under safe conditions. researchgate.net The ability to precisely control temperature and residence time in microreactors can prevent the decomposition of sensitive intermediates and products. nih.gov Future work will likely focus on optimizing these continuous processes for a wider range of peroxydicarbonates, including Bis(2-phenoxyethyl) peroxydicarbonate, and integrating them directly into continuous polymerization reactors. This on-demand, on-site production could eliminate the need for transportation and storage of potentially hazardous initiators. google.com

Additive Manufacturing (3D Printing): Additive manufacturing, particularly techniques based on photopolymerization, is another area where advanced initiators are crucial. researchgate.net While UV initiators are common, thermal initiators like peroxydicarbonates can play a vital role in post-curing steps to enhance the mechanical properties of 3D-printed objects. google.com A key innovation involves incorporating peroxides into the resin formulation that can be covalently bonded into the polymer network during the printing process. google.com This approach prevents the migration or evaporation of the initiator, ensuring its availability for a thorough thermal post-cure that improves strength and reduces residual monomer levels. google.com Future research could explore the development of peroxydicarbonates with controlled latency that remain dormant during the initial UV-curing stage but can be activated thermally afterward. The use of initiators attached to magnetic particles represents another novel approach for achieving spatial control over the polymerization process in additive manufacturing. google.com

Table 2: Advantages of Integrating Peroxydicarbonates with Advanced Polymerization Techniques

| Technique | Key Advantages for Peroxydicarbonate Use | Future Research Goal |

| Flow Chemistry | Enhanced safety (small volumes), precise temperature control, high yield and purity, potential for on-demand synthesis. nih.goveuropa.euresearchgate.net | Fully integrated and automated synthesis-polymerization platforms. |

| Additive Manufacturing | Improved mechanical properties of printed parts, reduction of residual monomers, enhanced layer-to-layer adhesion. google.com | Development of dual-cure systems with tailored peroxydicarbonates for optimized post-processing. |

Green Chemistry Approaches in Peroxydicarbonate Synthesis and Application

The principles of green chemistry are increasingly guiding the chemical industry toward more sustainable practices. researchgate.netnih.gov This paradigm shift is highly relevant to the synthesis and application of peroxydicarbonates. Research in this area focuses on minimizing environmental impact throughout the product lifecycle.

Key green chemistry strategies include:

Greener Synthetic Routes: Traditional synthesis methods for peroxides can involve hazardous reagents and solvents. A significant future direction is the development of cleaner synthetic pathways. For example, the electrosynthesis of peroxodicarbonate from aqueous carbonate solutions using diamond electrodes represents a major advance, avoiding organic solvents and hazardous chemicals. researchgate.net

Use of Sustainable Precursors: The sustainability of peroxydicarbonates is enhanced by the green credentials of their precursors. Hydrogen peroxide, a key building block, is considered a sustainable chemical as it decomposes into only water and oxygen. evonik.comredox.com Its production can even be powered by renewable energy sources. redox.com

Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-assisted synthesis are being explored as energy-efficient alternatives to conventional heating methods. nih.govmdpi.com These methods can accelerate reactions, leading to reduced energy consumption and potentially cleaner reaction profiles. mdpi.com

Solvent-Free Conditions: Eliminating organic solvents is a primary goal of green chemistry. nih.gov Research into solvent-free synthesis, potentially using mechanochemical methods like ball milling or conducting reactions in a neat state, could dramatically reduce the environmental footprint of peroxydicarbonate production. mdpi.com

The overarching goal is to redesign the synthesis and application of peroxydicarbonates to be safer, more energy-efficient, and based on renewable resources, thereby minimizing waste and environmental impact. shodhsagar.com

Interdisciplinary Research at the Interface of Polymer Chemistry, Materials Science, and Computational Modeling

Future breakthroughs in the field of peroxydicarbonates will increasingly occur at the intersection of multiple scientific disciplines. The synergy between polymer chemistry, materials science, and computational modeling is creating a powerful new paradigm for innovation.

Polymer Chemistry and Materials Science: The synthesis of new polymers is no longer an end in itself; it is intrinsically linked to the creation of advanced materials with specific functions. youtube.comyoutube.com The development of novel peroxydicarbonate initiators is a direct enabler for materials science, allowing for the creation of polymers with unique properties, such as chemically recyclable plastics or polymers for energy storage applications. youtube.comyoutube.com The dialogue between synthetic chemists who can create new initiators and materials scientists who can characterize and find applications for the resulting polymers is essential for rapid progress. youtube.com

Computational Modeling: Computational methods are becoming indispensable tools for accelerating research and development. amazonaws.com In the context of peroxydicarbonates, computational modeling can be applied in several ways:

Predicting Initiator Properties: Quantum chemical calculations can be used to predict the decomposition kinetics and reactivity of new peroxydicarbonate structures before they are synthesized in the lab.

Simulating Polymerization Processes: Detailed kinetic models can simulate polymerization reactions, helping to optimize process conditions and predict polymer properties like molecular weight distribution. mdpi.com Integrating experimental data with computational modeling enhances predictive accuracy and mechanistic understanding of how an initiator's structure affects polymerization. researchgate.net

Modeling Material Performance: Mesoscopic and multiscale modeling can be used to predict the bulk properties of the final polymeric materials, linking the molecular-level events of initiation to the macroscopic performance of the product. uva.nlmdpi.com

This interdisciplinary approach, where experimental synthesis and characterization are guided and rationalized by computational modeling, will enable a more efficient and insightful exploration of new peroxydicarbonate structures and their applications in advanced materials. youtube.comuva.nl

Q & A

Q. What is the optimal method for synthesizing BPPD, and what are its critical purity considerations?

BPPD is synthesized via esterification of 2-phenoxyethanol with peroxydicarbonic acid derivatives. Key steps include controlled phosgene introduction to generate the peroxydicarbonate intermediate, followed by reaction with 2-phenoxyethanol under low temperatures (<10°C) to prevent premature decomposition . Purity is ensured through vacuum distillation and solvent washing (e.g., cold ether). Impurities like residual peroxides or unreacted precursors must be monitored via iodometric titration or HPLC to avoid side reactions during polymerization .

Q. How should BPPD be safely stored and handled in laboratory settings?

BPPD is thermally unstable and prone to self-accelerating decomposition above 30°C. Store at 0–10°C in airtight, light-resistant containers with inert gas (e.g., nitrogen) to inhibit radical formation. Dilute with mineral oil or solvents (e.g., toluene) to <52% concentration to mitigate explosion risks . Avoid contact with metals, reducing agents, or oxidizing materials. Use explosion-proof refrigeration and conduct risk assessments per NFPA 704 guidelines .

Q. What analytical techniques validate BPPD’s structural integrity and concentration?

- FT-IR : Confirm peroxydicarbonate O–O stretching vibrations at ~825 cm⁻¹ and ester C=O peaks at ~1750 cm⁻¹.

- NMR : ¹H NMR (CDCl₃) shows phenoxyethyl group signals: δ 4.5–4.7 ppm (–OCH₂CH₂O–) and δ 6.8–7.4 ppm (aromatic protons).

- Iodometric titration : Quantify active oxygen content (theoretical: ~4.4%) to assess decomposition .

Advanced Research Questions

Q. How does BPPD’s initiator efficiency vary with temperature in vinyl chloride polymerization?

BPPD exhibits a half-life of ~10 hours at 50°C, making it suitable for medium-temperature bulk/suspension polymerization. Its decomposition follows first-order kinetics, with initiation rate proportional to [BPPD]^0.5. At 60–70°C, rapid radical generation accelerates chain propagation but increases branching due to chain-transfer reactions. Optimize monomer-to-initiator ratios (e.g., 1:0.005–0.01 mol/mol) and use kinetic modeling (e.g., the Mayo equation) to balance conversion and molecular weight distribution .

Q. What experimental strategies mitigate premature BPPD decomposition during copolymerization?

- Gradual dosing : Add BPPD incrementally via syringe pumps to maintain steady radical flux.

- Inhibitors : Trace hydroquinone (10–50 ppm) suppresses spontaneous initiation during monomer prepurification.

- Inert atmosphere : Conduct reactions under nitrogen/argon with degassed monomers to prevent O₂-induced retardation .

- DSC screening : Pre-test BPPD’s exothermic decomposition onset temperature (T₀) to define safe operating ranges .

Q. How do solvent polarity and additives influence BPPD’s radical yield in non-aqueous systems?

Polar solvents (e.g., DMF) stabilize BPPD-derived radicals, enhancing initiation efficiency but increasing termination rates. In non-polar media (e.g., hexane), radical lifetimes extend, favoring high-molecular-weight polymers. Additives like Cu²⁺ or Fe³⁺ act as redox co-initiators, lowering activation energy by 15–20 kJ/mol. Quantify radical flux via ESR spectroscopy or inhibition studies with DPPH .

Data Contradictions and Resolution

Q. Conflicting reports on BPPD’s stability in solution: How to reconcile discrepancies?

Some studies report BPPD stability in toluene (≤3% decomposition/month at 5°C), while others note rapid degradation in ethers due to trace peroxides. Resolution: Pre-treat solvents with molecular sieves and chelating agents (e.g., EDTA) to remove protic impurities. Validate stability via weekly active oxygen assays .

Q. Divergent kinetic orders for BPPD in different monomer systems: Mechanistic insights?

In styrene polymerization, BPPD exhibits near-ideal 0.5-order dependence, while in vinylidene chloride, deviations (0.6–0.8 order) arise from cage effects and monomer-induced initiator solvolysis. Use pulsed-laser polymerization (PLP) to isolate initiation and propagation steps .

Methodological Recommendations

- Thermal analysis : Use DSC/TGA to map BPPD’s decomposition profile (T₀, ΔH) and define safe handling protocols .

- Molecular weight control : Adjust BPPD concentration and chain-transfer agents (e.g., CCl₄) to tailor poly(vinyl chloride) tacticity and branching .

- Safety protocols : Implement remote monitoring (e.g., pressure sensors) during large-scale reactions and train personnel in peroxide emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.